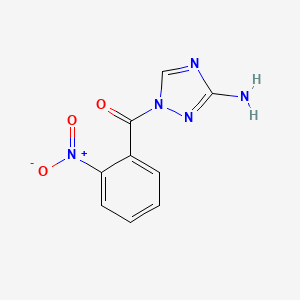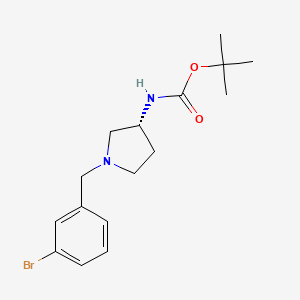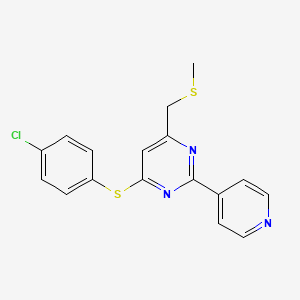![molecular formula C12H20O4 B2487479 8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid CAS No. 2169109-17-3](/img/structure/B2487479.png)
8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid" is a compound that belongs to the class of organic compounds known as spiroketals, which are characterized by their unique spirocyclic structure involving ketal formation within the molecule. Spiroketals play a significant role in the synthesis of natural products and pharmaceutical intermediates due to their structural complexity and biological activity.
Synthesis Analysis
The synthesis of spiroacetal structures, including compounds similar to "this compound," often involves the construction of the two ring components through strategies like alkyne carboxylation, conversion to Weinreb amide, and subsequent cyclization processes. A notable method includes the use of enantiomerically pure homopropargylic alcohols obtained from the opening of enantiomerically pure epoxides, leading to the flexible synthesis of enantiomerically pure dioxaspiro compounds (Schwartz et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds like "this compound" features a 1,4-dioxaspiro[4.5]decane skeleton, which typically adopts a chair conformation for its six-membered ring, contributing to the molecule's stability and reactivity (Tsai et al., 2008).
Chemical Reactions and Properties
Spiro compounds exhibit enhanced reactivity in certain chemical reactions, such as the Castagnoli-Cushman reaction, due to the unique electronic and steric environment created by the spirocyclic structure. This enhanced reactivity is exploited in the synthesis of complex molecules and intermediates (Rashevskii et al., 2020).
Physical Properties Analysis
The synthesis and purification processes significantly influence the physical properties of spirocyclic compounds. Techniques such as recrystallization, zone refining, and sublimation under reduced pressure are crucial for obtaining high-purity materials suitable for further applications, including those in nonlinear optical devices (Kagawa et al., 1994).
Chemical Properties Analysis
Spirocyclic compounds like "this compound" often undergo stereochemically controlled reactions, allowing for the preparation of single enantiomers and diastereoisomers. Acid-catalyzed migrations, aldol reactions, and reductions are key strategies for achieving the desired stereochemistry in the synthesis of these complex molecules (Eames et al., 1996).
Applications De Recherche Scientifique
Crystallographic Studies and Molecular Arrangements
The compound has been utilized in the study of crystallographic arrangements and molecular structures, particularly in analyzing the role of substituents on the cyclohexane ring in supramolecular arrangements. Crystallographic analysis emphasizes the absence of solvent molecules and highlights distinct structures formed by interactions between hydantoin rings, categorized as Type I and Type II structures, which are defined by dimers and ribbons, respectively (Graus et al., 2010).
Intermediate in Asymmetric Synthesis
It serves as an intermediate in the asymmetric synthesis of α-hydroxyalkanoic acids, featuring a 1,4-dioxaspiro[4,5]decane skeleton formed through the binding of the cyclohexylidene group to carboxylic groups of the starting malic acid. This structure adopts a chair conformation, which is critical in the synthesis process (Tsai et al., 2008).
Synthesis of Organic Chemicals
The compound is a valuable bifunctional synthetic intermediate widely used in synthesizing various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis involves selective deketalization in acidic solutions, and the optimization of reaction conditions has significantly improved yield and reduced reaction time, making it an efficient component in organic synthesis (Feng-bao, 2006).
Synthesis of Spiroacetal Systems
The compound is instrumental in synthesizing spiroacetal systems, particularly in creating enantiomerically pure dioxaspiro[4.5]decanes. The process involves the manipulation of homopropargylic alcohols obtained from lithium acetylide opening of epoxides. The flexibility of this method allows for the construction of complex spiroacetal systems, contributing to various applications, including insect pheromone components (Schwartz et al., 2005).
Applications in Lubrication
Derivatives of the compound, synthesized from oleic acid, have shown potential as biolubricants. The synthesis process involves a sonochemical method in the presence of montmorillonite KSF catalyst, leading to the formation of novel compounds with promising physicochemical properties for lubrication purposes (Kurniawan et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
8-propan-2-yl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-9(2)11(10(13)14)3-5-12(6-4-11)15-7-8-16-12/h9H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCZLBYDSOPPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCC2(CC1)OCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(piperidin-4-yl)-1H-pyrazol-5-yl]pyridine dihydrochloride](/img/structure/B2487396.png)
![6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487397.png)

![3-[(4-methylphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![5-[(E)-(Triisopropylsilyl)methylene]-2,4-dimethyl-1,3-cyclopentadiene-1,3-dicarboxylic acid diethyl ester](/img/structure/B2487404.png)
![8-benzoyl-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2487405.png)
![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)


![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2487412.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)
![(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B2487414.png)

